

# Chemical properties of Lewis X trisaccharide, methyl glycoside

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## Compound of Interest

Compound Name: *Lewis X Trisaccharide, Methyl Glycoside*

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An In-depth Technical Guide on the Chemical Properties of Lewis X Trisaccharide, Methyl Glycoside

## Introduction

The Lewis X (LeX) trisaccharide, also known as stage-specific embryonic antigen-1 (SSEA-1), is a crucial carbohydrate antigen involved in a myriad of biological processes, including cell-cell adhesion, immune responses, and cancer metastasis.[1][2] Its structure is defined as Gal $\beta$ 1-4[Fuc $\alpha$ 1-3]GlcNAc.[2] The methyl glycoside form of Lewis X is a synthetically accessible derivative that serves as a valuable tool for in-depth biochemical and immunological studies. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of Lewis X trisaccharide, methyl glycoside, tailored for researchers, scientists, and drug development professionals.

## Physicochemical Properties

The fundamental chemical and physical properties of Lewis X trisaccharide, methyl glycoside are summarized in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.

Property	Value	Reference
Molecular Formula	C21H37NO15	[3][4]
Molecular Weight	543.52 g/mol	[3][5][6]
CAS Number	176106-81-3	[4][5][7]
Appearance	White to Pale Yellow Solid	[6]
Melting Point	174-176°C	[6][7]
Boiling Point	470.2°C	[7]
Solubility	Slightly soluble in Methanol and Water	[6]
XLogP3	-5.3	[3]

## Synthesis and Characterization

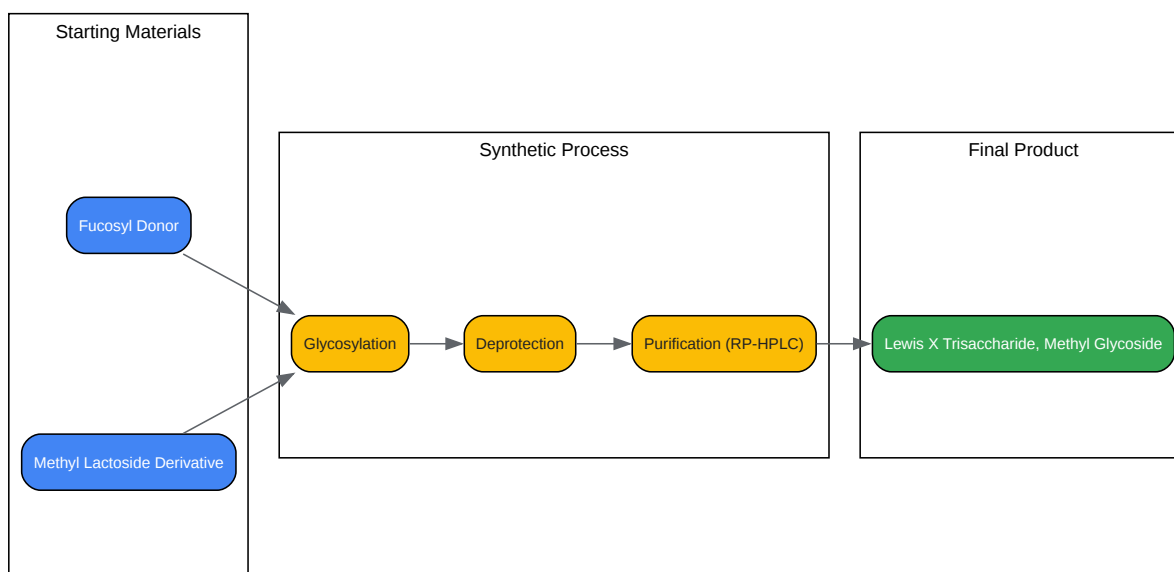
The synthesis of Lewis X trisaccharide, methyl glycoside is a complex process that involves strategic glycosylation and the use of protecting groups to achieve the desired stereochemistry.

### Experimental Protocol: Chemical Synthesis

A common synthetic strategy relies on the use of a disaccharide acceptor, such as a methyl lactoside derivative, which is then glycosylated with a fucosyl donor.[8]

- **Preparation of the Disaccharide Acceptor:** A suitable derivative of methyl lactoside is prepared with protecting groups on the hydroxyls, leaving the 3-OH of the GlcNAc residue available for fucosylation.
- **Glycosylation:** The protected methyl lactoside acceptor is reacted with a perbenzylated  $\beta$ -thiophenyl fucoside donor. This reaction is typically promoted by a suitable activator to form the  $\alpha$ -fucosidic linkage.[8]
- **Deprotection:** The protecting groups are removed in a stepwise manner to yield the final Lewis X trisaccharide, methyl glycoside.

- Purification: The final product is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).[8]



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A simplified workflow for the chemical synthesis of Lewis X trisaccharide, methyl glycoside.

## Conformational Analysis

The three-dimensional structure of Lewis X trisaccharide is crucial for its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating its conformation in solution.

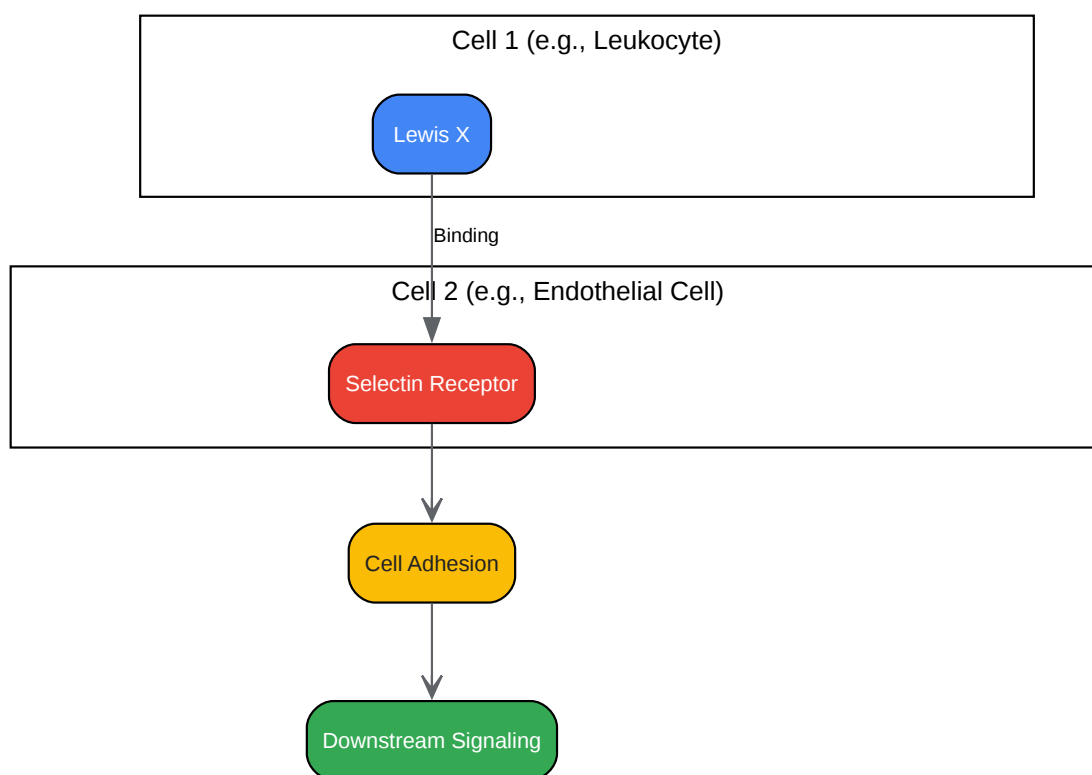
## Experimental Protocol: NMR-Based Conformational Analysis

- Sample Preparation: The Lewis X trisaccharide, methyl glycoside is dissolved in a suitable solvent, often a partially oriented liquid crystal solution.[9]
- NMR Data Acquisition: One-bond C-H residual dipolar couplings (RDCs) are measured using advanced NMR techniques.[9]

- Computational Modeling: A large number of theoretical 3D models of the trisaccharide are generated using computer simulations, such as Monte Carlo methods.[9]
- Structure Validation: The experimental RDC values are compared with the theoretical values calculated for each model. The model that best fits the experimental data is considered the most accurate representation of the solution conformation.[9]

## Biological Role and Signaling

Lewis X is a key player in cell-cell recognition and adhesion phenomena. It is recognized by a family of C-type lectins called selectins, which are expressed on the surface of endothelial cells and leukocytes.[10] This interaction is fundamental to processes like lymphocyte homing and the inflammatory response.[10][11]



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The role of Lewis X in mediating cell adhesion through selectin binding.

Furthermore, Lewis X-containing glycoconjugates can modulate immune responses by stimulating B cells and influencing T-helper cell differentiation.<sup>[1]</sup> They are also considered tumor-associated antigens and are implicated in cancer progression and metastasis.<sup>[1][2]</sup>

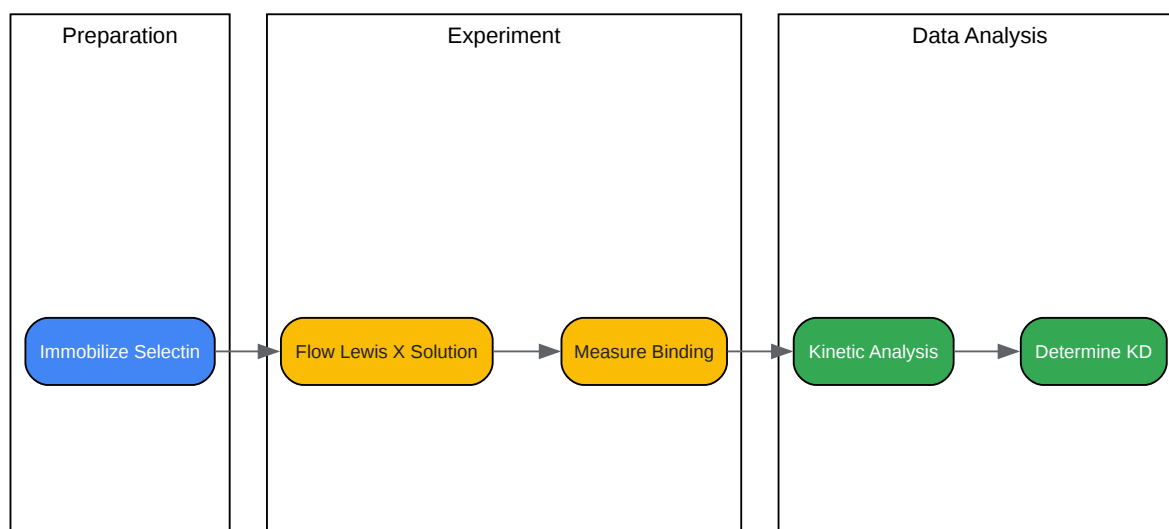
## Experimental Methodologies

### Binding Affinity Assays

To quantify the interaction between Lewis X trisaccharide, methyl glycoside and its binding partners, such as selectins, various biophysical techniques can be employed.

### Experimental Protocol: Surface Plasmon Resonance (SPR)

- **Immobilization:** A selectin protein is immobilized on the surface of an SPR sensor chip.
- **Binding:** A solution of Lewis X trisaccharide, methyl glycoside at various concentrations is flowed over the sensor surface.
- **Detection:** The binding of the trisaccharide to the selectin is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte.
- **Kinetic Analysis:** By analyzing the association and dissociation phases of the binding curves, the on-rate ( $k_{on}$ ), off-rate ( $k_{off}$ ), and dissociation constant ( $K_D$ ) can be determined, providing a quantitative measure of the binding affinity.<sup>[12]</sup>



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A workflow for determining binding affinity using Surface Plasmon Resonance (SPR).

## Conclusion

Lewis X trisaccharide, methyl glycoside is a vital molecule for studying the biological roles of carbohydrate antigens. Its well-defined chemical and physical properties, coupled with established synthetic and analytical methods, make it an indispensable tool in glycobiology, immunology, and cancer research. A thorough understanding of its characteristics is paramount for designing and interpreting experiments aimed at unraveling the complex world of carbohydrate-mediated biological recognition.

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